(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone
Description
Properties
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO3/c16-12-8-14-13(19-5-6-20-14)7-11(12)15(18)9-1-3-10(17)4-2-9/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBXDLDZMRBBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361307 | |
| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-39-7 | |
| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Effects
Catalytic Systems
-
Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency but require inert atmospheres.
-
Lewis acids (AlCl₃, FeCl₃) are critical for Friedel-Crafts reactions but necessitate strict moisture control.
Purification and Characterization
Purification Methods :
-
Column chromatography (silica gel, hexane/ethyl acetate 4:1).
-
Recrystallization from ethanol/water (yield: 85% pure product).
Analytical Data :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 60% | 92% | Low | Moderate |
| Suzuki Coupling | 55% | 95% | High | High |
The Friedel-Crafts route is cost-effective but suffers from moderate regioselectivity. Suzuki coupling offers better purity but requires expensive catalysts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a carboxylic acid derivative.
Scientific Research Applications
(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s bromine and chlorine substituents introduce steric bulk and electron-withdrawing effects, which may influence receptor binding or metabolic stability compared to hydroxyl or hydroxymethyl groups in 4f, 4g, or silibinin . In , the 2"-hydroxy methyl group in compound 4g enhanced antihepatotoxic activity relative to non-hydroxylated analogues, highlighting the importance of polar substituents in biological efficacy .
Molecular Weight and Bioavailability :
- The target compound’s molecular weight (353.60 g/mol) is significantly lower than that of silibinin (482.44 g/mol) or flavone derivatives (~380–394 g/mol), suggesting better membrane permeability but possibly reduced target affinity due to fewer functional groups .
Therapeutic Potential: While flavone derivatives (4f, 4g) and silibinin demonstrate antihepatotoxic activity via modulation of serum enzymes (SGOT, SGPT), the target compound’s pharmacological profile remains uncharacterized in the provided evidence. Its halogenated structure may instead align with applications in kinase inhibition or antibacterial research, though further studies are needed .
Biological Activity
(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone, with the CAS number 175136-39-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H10BrClO3
- Molecular Weight : 353.6 g/mol
- Structural Features : The compound features a benzodioxin moiety substituted with a bromo group and a chlorophenyl methanone, which may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors implicated in cellular signaling pathways.
- Antioxidant Properties : Some studies suggest that related structures exhibit antioxidant activity, potentially leading to reduced oxidative stress in cells.
Biological Activity Data
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | |
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | Inhibition of cyclin-dependent kinases |
Case Studies and Research Findings
- Anticancer Activity :
- Antioxidant Activity :
- Enzyme Inhibition Studies :
Q & A
Basic: What synthetic methodologies are effective for preparing (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound can be approached via acyl coupling reactions or Friedel-Crafts acylation , leveraging methodologies from related benzodioxin derivatives. For example:
- Step 1 : Bromination of 2,3-dihydro-1,4-benzodioxin-6-yl precursors using NBS (N-bromosuccinimide) under controlled conditions to introduce the bromo group at the 7-position .
- Step 2 : Coupling the brominated benzodioxin with 4-chlorobenzoyl chloride using a base (e.g., AlCl₃) in anhydrous dichloromethane .
- Optimization : Solvent-free conditions (e.g., refluxing with DMF-DMA as an activating agent) can enhance yield and reduce side reactions, as demonstrated in similar carbonyl-containing benzodioxin syntheses .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of the carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and benzodioxin ether linkages (C-O-C, ~1250 cm⁻¹) .
- NMR : ¹H NMR should show signals for the benzodioxin protons (δ 4.2–4.4 ppm, OCH₂CH₂O) and aromatic protons (δ 6.8–7.8 ppm). ¹³C NMR confirms the methanone carbon (δ ~190 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS validates the molecular ion peak ([M+H]⁺ at m/z 353.17) and isotopic patterns from bromine/chlorine .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect regioisomeric impurities .
Basic: What are the established protocols for crystallographic analysis of this compound using programs like SHELX?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100–150 K to minimize thermal motion .
- Structure Solution : SHELXT or SHELXD identifies initial phases via direct methods. For complex structures, dual-space algorithms in SHELXE improve accuracy .
- Refinement : SHELXL refines atomic positions and thermal parameters. Constraints for disordered bromine/chlorine atoms may be required.
- Validation : Check R-factor convergence (<5%), residual electron density (<0.5 eÅ⁻³), and CIF validation reports .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituent variations on biological activity?
Methodological Answer:
- Variable Substituents : Synthesize derivatives with halogen (F, I), electron-withdrawing (NO₂), or bulky groups (CH₃) at the 4-chlorophenyl or benzodioxin positions .
- Biological Assays : Test derivatives against target enzymes (e.g., lipoxygenase ) or pathogens (e.g., S. aureus ) using dose-response curves (IC₅₀/EC₅₀).
- Data Correlation : Use multivariate regression to link substituent properties (Hammett σ, logP) with activity. Outliers may indicate scaffold-specific interactions .
Advanced: What computational approaches (e.g., graph neural networks) are suitable for predicting the bioactivity or ADMET properties of novel derivatives?
Methodological Answer:
- Scaffold Hopping : Train EGNN (Edge-Augmented Graph Neural Networks) on existing bioactivity data (e.g., PD-1/PD-L1 inhibitors ) to predict novel derivatives, even with limited training data on the benzodioxin scaffold.
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 calculate logP, solubility, and cytochrome P450 interactions. Molecular dynamics simulations (Amber, GROMACS) assess metabolic stability .
- Validation : Compare computational predictions with experimental IC₅₀ values for iterative model refinement .
Advanced: How should researchers address discrepancies in biological activity data observed across different synthetic batches or derivative analogs?
Methodological Answer:
- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities (e.g., unreacted starting materials ).
- Orthogonal Assays : Confirm activity using alternative methods (e.g., fluorescence polarization vs. ELISA for enzyme inhibition ).
- Crystallographic Analysis : Resolve structural ambiguities (e.g., tautomerism or polymorphism) via X-ray diffraction .
- Statistical Analysis : Apply ANOVA or t-tests to determine if variability is significant. Replicate experiments with larger sample sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
